

In vitro characterization of (R,S)-Ivosidenib's biological activity

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Compound of Interest		
Compound Name:	(R,S)-Ivosidenib	
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An In-Depth Technical Guide to the In Vitro Biological Activity of Ivosidenib

Abstract

Ivosidenib (AG-120) is a first-in-class, orally available, small-molecule inhibitor of a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1, particularly at the R132 residue, confer a neomorphic gain-of-function activity that leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to the pathogenesis of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] Ivosidenib selectively targets and inhibits mutant IDH1, leading to a significant reduction in 2-HG levels, which in turn restores normal cellular differentiation.[5] This technical guide provides a comprehensive overview of the in vitro biological characterization of Ivosidenib, including its mechanism of action, quantitative activity, and the experimental protocols used for its evaluation. It is important to note that Ivosidenib is the active (S)-enantiomer. The racemic mixture, (R,S)-Ivosidenib, contains the less active (R)-enantiomer and consequently exhibits weaker overall activity. The data presented herein pertains to the active Ivosidenib molecule.

Mechanism of Action

The core mechanism of Ivosidenib revolves around the specific inhibition of mutant IDH1 enzymes.

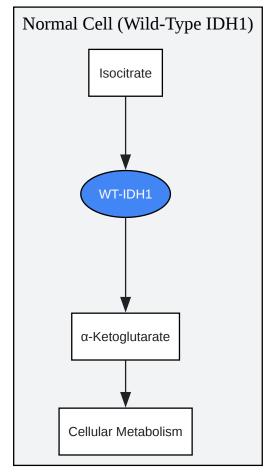
Foundational & Exploratory

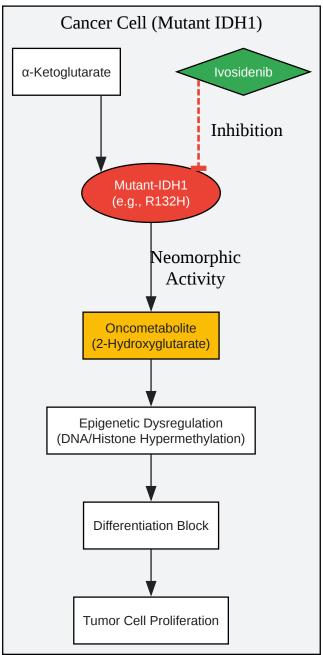




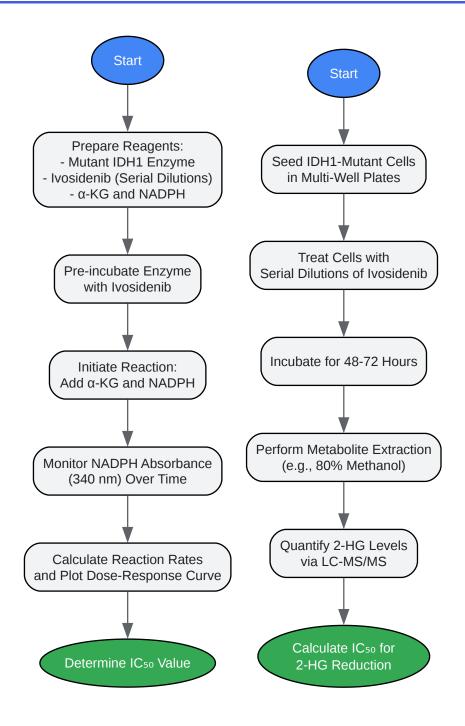
- Normal IDH1 Function: In healthy cells, the wild-type (WT) IDH1 enzyme, located in the cytoplasm and peroxisomes, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH in the process.
- Mutant IDH1 Neomorphic Activity: Somatic point mutations in the IDH1 gene, most commonly affecting the arginine 132 (R132) residue, alter the enzyme's function. Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme gains a new function: it reduces α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).
- Oncogenic Role of 2-HG: The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone lysine demethylases. This leads to widespread DNA and histone hypermethylation, resulting in epigenetic dysregulation that blocks normal cellular differentiation and promotes oncogenesis.
- Ivosidenib's Inhibitory Action: Ivosidenib is a potent and selective, reversible inhibitor that binds to the mutant IDH1 enzyme. This inhibition blocks the conversion of α-KG to 2-HG, leading to a rapid decrease in intracellular oncometabolite levels. The reduction of 2-HG reverses the epigenetic block, allowing for the differentiation of malignant cells into mature, functional cells.











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